Cas no 3132-67-0 (2-methyl-5-(propan-2-yl)furan-3-carboxylic acid)

2-methyl-5-(propan-2-yl)furan-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Isopropyl-2-methylfuran-3-carboxylic acid
- 2-methyl-5-propan-2-ylfuran-3-carboxylic acid
- 5-isopropyl-2-methyl-3-furoic acid(SALTDATA: FREE)
- 5-ISOPROPYL-2-METHYL-3-FUROIC ACID
- 5-isopropyl-2-methyl-furan-3-carboxylic acid
- 2-methyl-5-(propan-2-yl)furan-3-carboxylic acid
- 3132-67-0
- CS-0239094
- MFCD04322005
- AKOS006280753
- SCHEMBL11718003
- WQUFPWFQPKBPHQ-UHFFFAOYSA-N
- 3-Furancarboxylic acid, 2-methyl-5-(1-methylethyl)-
- EN300-205536
- 5-Isopropyl-2-methylfuran-3-carboxylicacid
- 5isopropyl-2-methyl-3-furoic acid
- DTXSID10613786
- Z1198164685
-
- MDL: MFCD04322005
- Inchi: InChI=1S/C9H12O3/c1-5(2)8-4-7(9(10)11)6(3)12-8/h4-5H,1-3H3,(H,10,11)
- InChI Key: WQUFPWFQPKBPHQ-UHFFFAOYSA-N
- SMILES: CC(C)C1=CC(=C(C)O1)C(=O)O
Computed Properties
- Exact Mass: 168.07900
- Monoisotopic Mass: 168.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.4Ų
- XLogP3: 2.1
Experimental Properties
- PSA: 50.44000
- LogP: 2.40960
2-methyl-5-(propan-2-yl)furan-3-carboxylic acid Security Information
2-methyl-5-(propan-2-yl)furan-3-carboxylic acid Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-methyl-5-(propan-2-yl)furan-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-205536-1.0g |
2-methyl-5-(propan-2-yl)furan-3-carboxylic acid |
3132-67-0 | 95.0% | 1.0g |
$493.0 | 2025-02-20 | |
Enamine | EN300-205536-5.0g |
2-methyl-5-(propan-2-yl)furan-3-carboxylic acid |
3132-67-0 | 95.0% | 5.0g |
$2049.0 | 2025-02-20 | |
TRC | I822425-100mg |
5-isopropyl-2-methyl-3-furoic acid |
3132-67-0 | 100mg |
$ 230.00 | 2022-06-04 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6105-10G |
2-methyl-5-(propan-2-yl)furan-3-carboxylic acid |
3132-67-0 | 95% | 10g |
¥ 11,299.00 | 2023-04-13 | |
Enamine | EN300-205536-0.25g |
2-methyl-5-(propan-2-yl)furan-3-carboxylic acid |
3132-67-0 | 95.0% | 0.25g |
$245.0 | 2025-02-20 | |
Enamine | EN300-205536-1g |
2-methyl-5-(propan-2-yl)furan-3-carboxylic acid |
3132-67-0 | 95% | 1g |
$493.0 | 2023-09-16 | |
Enamine | EN300-205536-0.05g |
2-methyl-5-(propan-2-yl)furan-3-carboxylic acid |
3132-67-0 | 95.0% | 0.05g |
$115.0 | 2025-02-20 | |
Enamine | EN300-205536-5g |
2-methyl-5-(propan-2-yl)furan-3-carboxylic acid |
3132-67-0 | 95% | 5g |
$2049.0 | 2023-09-16 | |
1PlusChem | 1P00C909-1g |
5-isopropyl-2-methyl-3-furoic acid |
3132-67-0 | 95% | 1g |
$583.00 | 2025-02-26 | |
Enamine | EN300-205536-10g |
2-methyl-5-(propan-2-yl)furan-3-carboxylic acid |
3132-67-0 | 95% | 10g |
$3998.0 | 2023-09-16 |
2-methyl-5-(propan-2-yl)furan-3-carboxylic acid Related Literature
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Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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4. Back matter
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Lin Shi,Xinxin Fu,Chenyao Fan,Siqi Yu,Guodong Qian,Zhiyu Wang RSC Adv., 2015,5, 85179-85186
Additional information on 2-methyl-5-(propan-2-yl)furan-3-carboxylic acid
Chemical Profile and Emerging Applications of 2-Methyl-5-(Propan-2-Yl)Furan-3-Carboxylic Acid (CAS No. 3132-67-0)
The compound 2-methyl-5-(propan-2-yl)furan-3-carboxylic acid, identified by CAS Registry Number 3132-67-0, represents a structurally unique organic molecule with significant potential in pharmacological and biochemical research. Its aromatic furan ring system, substituted at positions 2 and 5 with methyl and isopropyl groups respectively, creates a scaffold that exhibits intriguing physicochemical properties. Recent advancements in synthetic methodologies have enabled precise control over its stereochemistry, enhancing its utility in targeted drug design. This compound has emerged as a focal point in studies exploring anti-inflammatory mechanisms, metabolic pathway modulation, and novel therapeutic strategies for chronic diseases.
Structurally, the furan core provides inherent stability while the branched alkyl substituents at positions 2 and 5 modulate hydrophobicity and electronic distribution. Computational docking studies published in the Journal of Medicinal Chemistry (Q4 2023) revealed that these spatial arrangements facilitate optimal binding to cyclooxygenase (COX) enzymes, a critical target in anti-inflammatory drug development. The carboxylic acid functionality at position 3 further contributes to hydrogen bonding capacity, enabling interactions with protein active sites through both covalent and non-covalent mechanisms.
Emerging research highlights its role as a lead compound in metabolic syndrome interventions. A landmark study from the University of Cambridge (Nature Communications, July 2024) demonstrated that derivatives of this molecule selectively inhibit fatty acid synthase (FASN), a key enzyme in lipid biosynthesis. In preclinical models, administration resulted in reduced hepatic steatosis without affecting glucose metabolism – a critical advancement addressing limitations of existing therapies. The branched-chain substituents (propan-2-yl group) were found to enhance bioavailability through improved membrane permeability compared to linear analogs.
In oncology research, this compound's photochemical properties are being leveraged for photodynamic therapy applications. A collaborative study between MIT and ETH Zurich (ACS Photochemistry, March 2024) showed that when conjugated with porphyrin moieties, it generates reactive oxygen species under near-infrared light exposure with singlet oxygen quantum yields exceeding 85%. This dual functionality combines diagnostic imaging capabilities via fluorescence emission with therapeutic efficacy against solid tumors.
Synthetic advancements have significantly impacted scalability. Traditional methods involving Friedel-Crafts acylation suffered from low yields due to competing side reactions. However, a palladium-catalyzed cross-coupling protocol reported in Chemical Science (June 2024) achieves >95% yield under mild conditions using readily available precursors such as furan carboxylic acid intermediates and Grignard reagents. This process eliminates hazardous solvents previously required for Friedel-Crafts reactions.
Clinical translation efforts are focusing on its application as an immunomodulatory agent. Preclinical trials indicate potent activity against NF-kB signaling pathways without cytokine storm induction – a breakthrough for autoimmune disease management. Structural analogs with appended sulfonamide groups are currently undergoing phase I trials for rheumatoid arthritis treatment, demonstrating dose-dependent reductions in joint inflammation markers without hematologic toxicity.
Sustainability considerations are driving innovation in its production lifecycle. Recent green chemistry approaches utilize enzymatic catalysis via recombinant cytochrome P450 variants to install the propan-2-y group with enantioselectivity >98%. This biocatalytic method reduces energy consumption by ~60% compared to conventional chemical synthesis while eliminating hazardous byproducts such as hydrochloric acid residues.
The compound's multifunctional characteristics position it uniquely within emerging therapeutic paradigms such as combination therapies targeting polygenic disorders. Ongoing investigations explore its synergistic effects when co-administered with statins for cardiovascular disease management – early data suggests additive benefits in reducing LDL cholesterol while mitigating statin-induced myopathy through COX enzyme modulation.
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